![molecular formula C19H18N2O5 B2804080 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide CAS No. 475393-03-4](/img/structure/B2804080.png)
3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is a complex organic compound characterized by its benzamide core, modified with three methoxy groups and a unique indene-derived moiety. This compound boasts interesting properties that make it useful in a variety of scientific and industrial applications, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride
React 3,4,5-trimethoxybenzoic acid with thionyl chloride in the presence of a catalyst.
Reaction conditions: Room temperature, under an inert atmosphere.
Synthesis of 3-oxoindene
Perform the oxidation of indene using potassium permanganate.
Reaction conditions: Cold water bath to control exothermic reaction.
Condensation Reaction
Condense 3-oxoindene with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine to form the final product.
Reaction conditions: Refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
The industrial production of this compound involves scaling up the above synthetic routes while optimizing yields and purities. Continuous flow reactors and automated synthesizers are often used to handle large volumes and improve the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using strong oxidizing agents like potassium permanganate, leading to further functionalization.
Reduction: : Mild reducing agents can modify certain parts of the molecule without breaking the core structure.
Substitution: : Nucleophilic substitution reactions on the methoxy groups can introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.
Reduction: Alcohols or amines.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is used as a building block for more complex organic molecules
Biology
In biological research, this compound is investigated for its potential bioactivity. It serves as a prototype molecule for studying drug-receptor interactions and enzyme inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential, particularly as anti-inflammatory, anti-cancer, or neuroprotective agents. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound finds use in the synthesis of advanced materials, such as organic semiconductors and polymers. Its structural properties contribute to the development of materials with specific electronic and mechanical characteristics.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide exerts its effects typically involves interaction with molecular targets like enzymes or receptors. It can modulate signaling pathways by either inhibiting or activating key enzymes, depending on its specific modifications. The compound’s methoxy groups and indene moiety play crucial roles in binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide
N-(3-oxo-1-indenyl)-benzamide
4-methoxy-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide is unique due to its distinct structural combination of methoxy groups and indene-derived moiety. This uniqueness allows for a broader range of chemical reactivity and biological activity, making it a versatile molecule in various fields of research and industry.
And there you have it—a comprehensive look into the world of this compound. Quite the mouthful, but each part of the name tells a fascinating story!
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-16-8-11(9-17(25-2)18(16)26-3)19(23)21-20-14-10-15(22)13-7-5-4-6-12(13)14/h4-9H,10H2,1-3H3,(H,21,23)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUWFNKRJPQBJI-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\2/CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
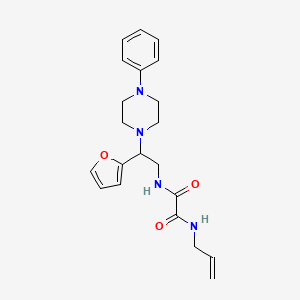
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)
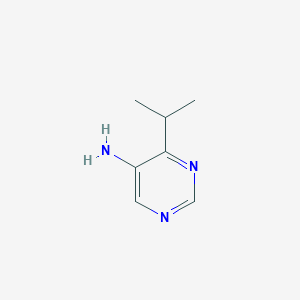
![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)
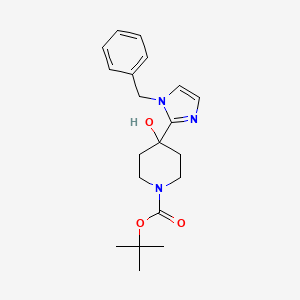
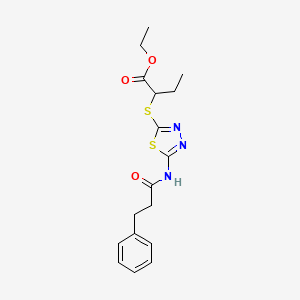
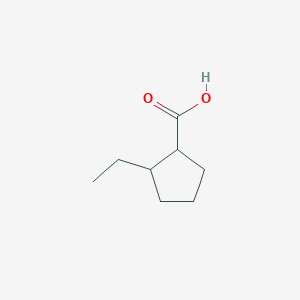
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2804008.png)

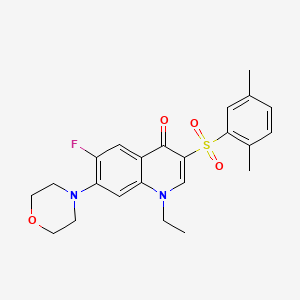
![6-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)
